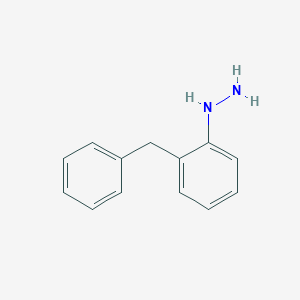

(2-Benzylphenyl)hydrazine

描述

Defining Structural Frameworks within the Hydrazine (B178648) Class

Hydrazines are a class of inorganic compounds characterized by a nitrogen-nitrogen single bond (N-N). The parent compound, hydrazine (N₂H₄), consists of two amine (NH₂) groups joined together. Organic hydrazines are formed when one or more hydrogen atoms are replaced by organic groups, such as alkyl or aryl groups. wikipedia.orgontosight.ai

(2-Benzylphenyl)hydrazine falls into the category of a substituted hydrazine, where a benzyl (B1604629) group and a phenyl group are attached to the hydrazine moiety. The presence of these bulky aromatic rings influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential applications. The general structure of hydrazines provides a foundation for a diverse range of derivatives with varied chemical behaviors. For instance, the basicity of hydrazines is a key characteristic, allowing them to act as nucleophiles in many reactions. wikipedia.orgontosight.ai

The structural framework of hydrazine derivatives can be further elaborated by the formation of hydrazones and hydrazides. Hydrazones are formed through the reaction of hydrazines with aldehydes and ketones, while hydrazides are derived from the reaction of hydrazines with acyl halides. wikipedia.org These reactions highlight the versatility of the hydrazine group in forming new carbon-nitrogen bonds, a fundamental process in the construction of complex organic molecules.

Historical Context and Early Research Directions

The history of hydrazine chemistry dates back to 1875 when German chemist Emil Fischer first synthesized phenylhydrazine (B124118). hydrazine.com This discovery paved the way for the exploration of a new class of nitrogen-containing compounds. While the specific timeline for the first synthesis of this compound is not extensively documented in early literature, the foundational work on hydrazine and its derivatives laid the groundwork for its eventual preparation and study.

Early research on hydrazines was largely driven by their potential applications. During World War II, hydrazine and its derivatives gained prominence as high-energy rocket propellants. hydrazine.comresearchgate.netnewworldencyclopedia.org This application spurred further investigation into the synthesis and properties of various hydrazine compounds. The Raschig process, developed in 1907, provided an efficient method for producing hydrazine, making it more accessible for both industrial and research purposes. hydrazine.combritannica.com

In the realm of organic synthesis, early research focused on the reactivity of the hydrazine group. The formation of hydrazones from the reaction of hydrazines with carbonyl compounds became a well-established method for the characterization and separation of aldehydes and ketones. quora.com The Fischer indole (B1671886) synthesis, another classic reaction involving phenylhydrazine, demonstrated the utility of hydrazines in the synthesis of heterocyclic compounds. quora.com

Current Research Significance and Future Outlooks

The current research significance of this compound and its derivatives is broad, with applications spanning medicinal chemistry, materials science, and catalysis. Its role as a building block for more complex molecules remains a central theme in ongoing research.

Medicinal Chemistry: Hydrazine derivatives have shown promise in the development of new therapeutic agents. Research has indicated that compounds structurally similar to this compound exhibit significant antifungal and anticancer activities. For example, certain phenylhydrazides have demonstrated potent activity against fluconazole-resistant strains of Candida albicans. Furthermore, a derivative of this compound, known as BPTT, has shown notable antiproliferative effects against liver cancer cells. The synthesis of various Schiff bases and other derivatives from benzyl phenyl ketones and hydrazine hydrate (B1144303) has also yielded compounds with potential urease inhibitory and antioxidant activities. nih.govresearchgate.netnih.gov

Materials Science: The versatile reactivity of this compound makes it a valuable component in the synthesis of novel materials. Hydrazine-based compounds are used to create covalent organic frameworks (COFs), which are porous materials with potential applications in areas such as water harvesting. acs.org The ability of hydrazines to form stable complexes with metal ions also makes them useful in the development of new catalysts and functional materials.

Organic Synthesis: In contemporary organic synthesis, this compound continues to be utilized as a key intermediate. Its reactions with various electrophiles allow for the construction of a wide range of heterocyclic compounds, which are prevalent in many biologically active molecules. wikipedia.org The development of new synthetic methodologies, including one-pot multicomponent reactions, often employs hydrazine derivatives to create complex molecular architectures efficiently. exeter.ac.uk

Future Outlook: The future of research involving this compound and its derivatives appears promising. The ongoing exploration of their biological activities is likely to lead to the discovery of new drug candidates. japsonline.com The development of novel catalysts and materials based on hydrazine scaffolds will continue to be an active area of investigation. As synthetic methodologies become more advanced, the ability to create increasingly complex and functionalized molecules from this compound will expand, opening up new avenues for scientific discovery.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 129786-94-3 |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | This compound |

Source: , enaminestore.com

Table 2: Research Applications of this compound Derivatives

| Application Area | Research Findings |

| Antifungal | Phenylhydrazides show activity against fluconazole-resistant Candida albicans. |

| Anticancer | BPTT, a derivative, exhibits antiproliferative effects against HepG2 hepatoma cells. |

| Urease Inhibition | Bis-Schiff bases derived from benzyl phenyl ketone and hydrazine show inhibitory activity. nih.govnih.gov |

| Materials Science | Used in the synthesis of covalent organic frameworks (COFs) for applications like water harvesting. acs.org |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

129786-94-3 |

|---|---|

分子式 |

C13H14N2 |

分子量 |

198.26 g/mol |

IUPAC 名称 |

(2-benzylphenyl)hydrazine |

InChI |

InChI=1S/C13H14N2/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 |

InChI 键 |

HWRVFQYVRDGGBP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NN |

规范 SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NN |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations Involving Benzylphenylhydrazine

Strategic Approaches for (2-Benzylphenyl)hydrazine Synthesis

The synthesis of N,N-disubstituted hydrazines, including this compound, can be achieved through several strategic routes. These methods often focus on the controlled formation of the nitrogen-nitrogen bond and the subsequent or concurrent introduction of the desired substituents.

The synthesis of N,N-disubstituted hydrazines is a significant area of research due to their role as versatile intermediates in creating complex molecules like azo heterocycles. sci-hub.se Traditional methods for preparing N,N-diaryl hydrazines, which involve multiple steps such as the oxidation of diaryl amines followed by the reduction of the resulting aryl diazoniums, often suffer from harsh reaction conditions and low yields. sci-hub.se This has spurred the development of more efficient metal-catalyzed and metal-mediated reactions. sci-hub.se

Modern synthetic strategies for N,N-disubstituted hydrazines include:

Copper-Catalyzed Coupling: CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides provides a regioselective method for assembling N,N-diaryl hydrazines at temperatures between 60-90 °C. sci-hub.senih.gov

Palladium-Catalyzed Reactions: A direct and efficient method involves the palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines, which demonstrates high chemo- and regio-selectivity. researchgate.net

Electrocatalytic Addition: An electrocatalytic approach involves the addition of hydrazine (B178648) to α,β-unsaturated carbonyl compounds, yielding various N,N-disubstituted hydrazines in high yields (57–94%) within a short reaction time. researchgate.netresearchgate.net

Reduction of N-nitrosamines: This is a more traditional route to N,N-disubstituted hydrazines. researchgate.netgoogle.com

Direct Amination: A novel method for synthesizing benzyl (B1604629) hydrazine derivatives involves the copper-catalyzed oxidative amination of benzylic C(sp3)–H bonds using dialkyl azodicarboxylates. rsc.org

For this compound specifically, a common laboratory synthesis involves the condensation reaction between phenylhydrazine (B124118) and 2-benzylbenzaldehyde (B2445370) in a solvent like glacial acetic acid under reflux conditions. Another approach is the catalytic alkylation of phenylhydrazine with benzyl halides, such as benzyl chloride, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Table 1: Comparison of Synthetic Routes for this compound

| Method | Reactants | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Condensation | Phenylhydrazine, 2-Benzylbenzaldehyde | Glacial Acetic Acid | Reflux conditions, 1-15 hours reaction time. |

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. Their synthesis is a fundamental reaction in organic chemistry, typically involving the condensation of a carbonyl compound (an aldehyde or a ketone) with a hydrazine derivative. numberanalytics.com These reactions are often catalyzed by acid. nih.gov The formation of a hydrazone is characterized by a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by a proton transfer and the elimination of a water molecule. numberanalytics.com

The preparation of hydrazone intermediates is a key step in the synthesis of many biologically active compounds and complex heterocyclic structures. nih.govacs.org For instance, hydrazone derivatives of flurbiprofen (B1673479) have been synthesized by reacting the corresponding hydrazide with various aromatic aldehydes. acs.org Similarly, the synthesis of 5-methyl-2-furaldehyde benzyl(phenyl)hydrazone is achieved through the reaction of 5-methyl-2-furaldehyde with this compound. ontosight.ai

Modern, more environmentally friendly methods for hydrazone synthesis are also being developed. These include mechanochemical routes and solid-state melt reactions, which can be more efficient than traditional solution-based syntheses. nih.gov An electrooxidation method that avoids hazardous metal catalysts and external oxidants has also been reported for producing hydrazones from benzylic C(sp³)-H bonds. organic-chemistry.org

Benzylphenylhydrazine in Carbonyl Condensation Reactions

The reactivity of the hydrazine moiety in this compound makes it a key participant in condensation reactions with carbonyl compounds. These reactions lead to the formation of hydrazones, which can be important final products or intermediates for the synthesis of other derivatives like azines and bis-Schiff bases.

The reaction of this compound with an aldehyde or a ketone results in the formation of a (2-benzylphenyl)hydrazone. This is a classic condensation reaction where the nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction typically proceeds under acidic or basic catalysis to facilitate the dehydration step. numberanalytics.com

An example of this transformation is the synthesis of 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid. mdpi.com This complex hydrazone was prepared as part of a series of compounds tested for antibacterial activity. mdpi.com The formation of the hydrazone linkage is a critical step in building such complex molecular architectures. numberanalytics.comontosight.ai The stability of the resulting C=N double bond in the hydrazone structure is a key feature of these molecules. numberanalytics.com

Azines are compounds containing the functional group C=N-N=C. researchgate.netchemistryviews.org They are also known as 2,3-diaza derivatives of 1,3-butadiene. researchgate.net The synthesis of azines typically involves the condensation of a hydrazine with two equivalents of an aldehyde or ketone. researchgate.net The reaction can proceed in one or two steps. The two-step variant involves the initial formation of a hydrazone, which then reacts with a second molecule of a carbonyl compound. researchgate.net

Symmetrical azines are formed when the same carbonyl compound is used, while unsymmetrical azines can be synthesized by reacting a pre-formed hydrazone with a different aldehyde or ketone. researchgate.netnih.gov For example, unsymmetrical azines can be prepared in a one-pot method by reacting aromatic aldehydes with hydrazine sulfate (B86663) in the presence of triethylamine. researchgate.net this compound can serve as a precursor to a hydrazone intermediate, which could then be used to generate an unsymmetrical azine derivative. nih.govpsu.edu

Table 2: Synthesis of Azine Derivatives

| Azine Type | Synthetic Approach | Description |

|---|---|---|

| Symmetrical | One-pot reaction of hydrazine with 2 equivalents of a single aldehyde/ketone. researchgate.netchemistryviews.org | Results in a molecule with two identical substituents on the C=N bonds. nih.gov |

Bis-Schiff bases are compounds that contain two azomethine (-CH=N-) groups. nih.govresearchgate.net The term is often used interchangeably with azines, as both refer to the C=N-N=C linkage formed from hydrazines and carbonyl compounds. nih.gov These molecules are synthesized through the condensation reaction of a diamine or hydrazine with two equivalents of an aldehyde or ketone. nih.gov

The synthesis can be carried out in a stepwise manner. For example, reacting benzyl phenyl ketone with hydrazine hydrate (B1144303) first produces the hydrazone, 1,2-diphenylethylidene hydrazine. nih.gov This intermediate is then reacted with a substituted aromatic aldehyde in the presence of an acid catalyst to yield the final bis-Schiff base derivative. nih.gov These compounds have attracted significant attention due to their diverse biological activities. nih.govnih.gov The synthesis of bis-Schiff bases derived from benzo[b]thiophene-2-carbaldehyde and various diamines has also been reported, highlighting the versatility of this reaction. nih.govnih.gov

Participation in Ring-Forming Cyclization Reactions

The presence of the hydrazine moiety in this compound is key to its role in the construction of nitrogen-containing heterocyclic rings. This functionality allows it to react with various carbonyl compounds and other electrophilic species to form new ring systems of significant interest in medicinal and materials chemistry.

The Fischer indole (B1671886) synthesis is a classic and widely used method for the preparation of indoles, which involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. beilstein-journals.orgcsic.es The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the indole ring system. csic.eswikipedia.org

This compound can serve as the substituted phenylhydrazine component in this reaction. The general mechanism involves the initial condensation of this compound with a carbonyl compound to form the corresponding (2-benzylphenyl)hydrazone. Under acidic conditions, this intermediate isomerizes to an enamine, which then undergoes the key beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. Subsequent cyclization and elimination of an ammonia molecule lead to the formation of a substituted indole. beilstein-journals.orgwikipedia.org

The choice of the acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). beilstein-journals.orggoogle.com The reaction conditions, including temperature and solvent, are optimized to ensure efficient conversion and to control the regioselectivity of the cyclization, particularly when unsymmetrical ketones are used as the carbonyl partner.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Aldehyde or Ketone | Acid (Brønsted or Lewis) | Substituted Indole |

| Phenylhydrazine | Carbonyl Compound | Acid | Phenylhydrazone |

| (2-Benzylphenyl)hydrazone | Acid | - | Substituted Indole |

The construction of complex heterocyclic systems such as pyrazolo[3,4-b]quinoxalines can be achieved using this compound as a key building block. Research has shown that the condensation of N,N-benzylphenylhydrazine hydrochloride with 2-(D-arabino-tetritol-1-yl)quinoxaline results in the formation of 3-(D-erythro-glycerol-1-yl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline. dergipark.org.tr In this reaction, the cyclization occurs with the elimination of the benzyl group as toluene, rather than the phenyl group as benzene. dergipark.org.tr

This transformation highlights the role of the substituted hydrazine in forming the pyrazole (B372694) ring fused to the quinoxaline (B1680401) core. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. The conditions of the reaction, particularly the acidic medium, facilitate this ring closure. The structure of the final product can be confirmed through spectroscopic methods like ¹H NMR. dergipark.org.tr A similar outcome is observed when using phenylhydrazine hydrochloride, confirming the participation of the phenylhydrazine moiety in the cyclization. dergipark.org.tr

| Reactant 1 | Reactant 2 | Product | Byproduct |

| N,N-Benzylphenylhydrazine hydrochloride | 2-(D-arabino-tetritol-1-yl)quinoxaline | 3-(D-erythro-glycerol-1-yl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline | Toluene |

| D-glucose, 4,5-dichloro-o-phenylenediamine, N,N-benzylphenylhydrazine hydrochloride | - | 6,7-dichloro-3-(D-erythro-glycerol-1-yl)-1-phenyl-1H-pyrazolo[3,4-b]quinoxaline | - |

The versatility of this compound extends to the synthesis of a variety of other heterocyclic systems, including pyrazoles and triazoles. The fundamental reaction pathway involves the condensation of the hydrazine with a suitable precursor containing two electrophilic centers, leading to cyclization.

Pyrazoles: The synthesis of pyrazoles typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For instance, the cyclocondensation of this compound with a β-diketone would be expected to yield a 1-(2-benzylphenyl)-substituted pyrazole. The reaction conditions can influence the regioselectivity of the product when an unsymmetrical diketone is used. Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing substituted pyrazoles from hydrazines and dicarbonyl compounds. nih.gov

Triazoles: 1,2,4-Triazoles can be synthesized through various routes involving hydrazine derivatives. One common method is the Einhorn–Brunner reaction, which involves the condensation of a hydrazine with diacylamines. scispace.com Alternatively, substituted hydrazines can react with other precursors, such as nitriles or formamide (B127407) under different conditions, to construct the triazole ring. organic-chemistry.orgrsc.org The use of this compound in such reactions would lead to the formation of N-(2-benzylphenyl) substituted triazoles.

The synthesis of these and other heterocyclic systems often relies on the nucleophilic character of the hydrazine nitrogen atoms and their ability to participate in cyclocondensation reactions. rsc.orgjlu.edu.cn

| Hydrazine Derivative | Precursor | Heterocyclic Product |

| This compound | 1,3-Diketone | 1-(2-Benzylphenyl)-pyrazole |

| This compound | Diacylamines | N-(2-Benzylphenyl)-1,2,4-triazole |

| Hydrazine Hydrate | Chalcones | Pyrazolines |

Reductive Transformations Employing Hydrazine Derivatives

Hydrazine and its derivatives are well-known reducing agents in organic synthesis, with the Wolff-Kishner reduction being a prominent example.

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. byjus.com The reaction is typically carried out under basic conditions at high temperatures and involves the in-situ formation of a hydrazone intermediate. wikipedia.orgbyjus.com

The general mechanism begins with the condensation of a carbonyl compound with hydrazine to form a hydrazone. beilstein-journals.org In the presence of a strong base, such as potassium hydroxide (B78521) (KOH), and a high-boiling solvent like ethylene (B1197577) glycol, the hydrazone is deprotonated. A subsequent series of proton transfer and rearrangement steps leads to the formation of a diimide anion, which then collapses with the evolution of nitrogen gas (N₂) to generate a carbanion. wikipedia.orgbeilstein-journals.org This carbanion is then protonated by the solvent to yield the final alkane product. beilstein-journals.org

While hydrazine hydrate is commonly used, substituted hydrazines can also be employed. The use of a substituted hydrazine like this compound would initially form a substituted hydrazone. The subsequent steps of the reduction would proceed in a similar manner, ultimately leading to the reduced alkane. The highly basic conditions of the Wolff-Kishner reduction make it complementary to the Clemmensen reduction, which is performed under strongly acidic conditions. organic-chemistry.org Therefore, it is suitable for substrates that are sensitive to acid but stable in the presence of a strong base. wikipedia.org

Several modifications to the original Wolff-Kishner protocol have been developed to improve yields and shorten reaction times, such as the Huang-Minlon modification, which involves distilling off water and excess hydrazine after the formation of the hydrazone to allow the reaction temperature to rise. scispace.comorganic-chemistry.org

| Carbonyl Compound | Reagents | Intermediate | Product |

| Aldehyde or Ketone | Hydrazine (or derivative), Strong Base (e.g., KOH), High-boiling solvent | Hydrazone | Alkane |

| Aromatic Ketone | Methyl Hydrazinocarboxylate, KOH, Triethylene glycol | Carbomethoxyhydrazone | Methylene (B1212753) unit |

Mechanistic Investigations and Reaction Pathway Elucidation for Benzylphenylhydrazine Systems

Elucidating Reaction Mechanisms in Hydrazone Formation

Hydrazone formation is a fundamental reaction in organic chemistry involving the condensation of a hydrazine (B178648), such as (2-Benzylphenyl)hydrazine, with a carbonyl compound like an aldehyde or ketone. soeagra.comnumberanalytics.com This reaction proceeds through a nucleophilic addition mechanism.

The general mechanism involves the following key steps:

Nucleophilic Attack: The nitrogen atom of the hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate. numberanalytics.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbonyl group. This step is often facilitated by an acid catalyst. soeagra.comnumberanalytics.com

Dehydration: The intermediate undergoes dehydration, where a molecule of water is eliminated, to form the final hydrazone product with a carbon-nitrogen double bond (C=N). soeagra.comnumberanalytics.com

The reaction between this compound and benzaldehyde, for instance, would yield the corresponding (2-benzylphenyl)hydrazone of benzaldehyde. The rate-determining step is typically the dehydration of the intermediate. numberanalytics.com The formation of the hydrazone can be validated through various analytical techniques, including Thin Layer Chromatography (TLC) and UV-Vis spectroscopy, which would show a shift in the maximum absorbance (λmax) due to the extended conjugation in the product.

Studies on Cyclization Mechanisms

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the formation of a new ring structure, leading to compounds with significant biological activities.

One important application is in the synthesis of indazole derivatives. For example, the intramolecular amination of N-aryl-N-(o-bromobenzyl)-hydrazines, which can be conceptually related to the cyclization of a (2-halobenzyl)phenylhydrazine derivative, can be catalyzed by palladium complexes to form indazoles. nih.gov

Another common cyclization reaction involves the reaction of hydrazines with dicarbonyl compounds or β-keto esters to form pyrazoles. The mechanism of such cyclizations with a 1,3-dicarbonyl compound involves the initial formation of a hydrazone with one carbonyl group, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the other carbonyl group, and subsequent dehydration to form the aromatic pyrazole (B372694) ring. stackexchange.com

Biochemical Reaction Mechanisms Involving Arylalkylhydrazines

Arylalkylhydrazines, a class of compounds that includes this compound, are known to interact with various biological systems, most notably as enzyme inhibitors.

Mechanistic Insights into Monoamine Oxidase Inhibition by Benzylhydrazine (B1204620) Analogs

Benzylhydrazine and its analogs are recognized as inhibitors of monoamine oxidases (MAOs), a family of enzymes crucial for the metabolism of neurotransmitters. nih.govacs.orgresearchgate.net The inhibition mechanism is complex and involves the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govacs.orgresearchgate.net

The proposed mechanism for the inhibition of MAO by benzylhydrazine analogs involves the following steps:

Enzyme-Catalyzed Conversion: The hydrazine is converted to a diazene (B1210634) intermediate within the enzyme's active site. nih.govacs.org

Radical Formation: Molecular oxygen reacts with the bound diazene to generate an alkyl radical, nitrogen gas (N₂), and a superoxide (B77818) anion. nih.govacs.org

Covalent Adduct Formation: The generated arylalkyl radical then reacts with the N(5) position of the FAD cofactor, forming a covalent adduct. This modification of the FAD leads to the irreversible inactivation of the enzyme. nih.govacs.orgresearchgate.net

Structural studies have shown that for benzylhydrazine-inhibited MAO B, the alkylation occurs specifically at the N(5) position on the re face of the flavin. nih.govacs.org It has also been observed that benzylhydrazine binds more tightly to MAO B than to MAO A. nih.govacs.orgresearchgate.net

Computational and Theoretical Analysis of Reaction Intermediates and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. Methods like Density Functional Theory (DFT) and molecular orbital analysis are instrumental in understanding the structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, predict molecular geometries, and calculate various spectroscopic properties. researchgate.netresearchgate.net

For hydrazine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-31G+(d,p), can be employed to: researchgate.netnih.gov

Optimize Molecular Geometries: Determine the most stable three-dimensional structure of reactants, intermediates, transition states, and products. researchgate.net

Calculate Reaction Energies: Determine the activation energies and Gibbs free energy changes (ΔG) for reactions, providing insights into reaction feasibility and kinetics.

Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure of synthesized compounds. researchgate.net

For example, DFT studies on nicotinic acid benzylidenehydrazide derivatives have been used to analyze their structure, stability, and reactivity. epstem.net Similarly, DFT calculations have been used to elucidate reaction pathways and regioselectivity in the cyclization reactions of benzylphenylhydrazine derivatives to form pyrazoles.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. ossila.com The energy and shape of these orbitals provide insights into the molecule's ability to donate or accept electrons. ossila.comyoutube.com

HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's nucleophilic character.

LUMO: Represents the lowest energy orbital available to accept electrons and is associated with the molecule's electrophilic character. ossila.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For benzylhydrazine derivatives, molecular orbital analysis can predict the sites of electrophilic and nucleophilic attack. researchgate.net For instance, in a hydrazone formation reaction, the HOMO of the hydrazine would be involved in the initial nucleophilic attack on the LUMO of the carbonyl compound. Computational studies on related systems have shown that the negative potential sites, which are susceptible to electrophilic attack, are often located around electronegative atoms like nitrogen. nih.gov

Design and Synthesis of Novel Benzylphenylhydrazine Derivatives

Exploration of Substituted Benzylphenylhydrazine Scaffolds

The synthesis of the parent (2-Benzylphenyl)hydrazine scaffold, while not widely documented, can be approached through established methods for preparing substituted phenylhydrazines. One common strategy involves the diazotization of a corresponding aniline (B41778) followed by a reduction step. For instance, the synthesis of a substituted phenylhydrazine (B124118) typically begins with the corresponding substituted aniline. This aniline is treated with sodium nitrite (B80452) in the presence of a strong acid, like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is then reduced to the desired hydrazine (B178648). Various reducing agents can be employed, with stannous chloride in concentrated acid or sodium sulfite (B76179) being common choices. orgsyn.orggoogle.com

Applying this logic to the target molecule, the synthesis would commence with 2-benzylaniline. This precursor would undergo diazotization and subsequent reduction to yield this compound. The introduction of further substituents on either of the phenyl rings would require starting with the appropriately substituted 2-benzylaniline.

Another potential route is the direct alkylation of a hydrazine with a suitable benzyl (B1604629) halide. For example, the alkylation of phenylhydrazine with benzyl chloride in the presence of a base like potassium carbonate has been reported. However, this method can sometimes lead to a mixture of N,N'-disubstituted products and requires careful control of reaction conditions for regioselectivity.

The general synthetic approach for substituted phenylhydrazines via diazotization is outlined below:

General Reaction Scheme for Substituted Phenylhydrazine Synthesis

Step 1: Diazotization

Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O

Step 2: Reduction

[Ar-N≡N]⁺X⁻ + Reducing Agent → Ar-NHNH₂·HX

This versatile two-step process allows for the creation of a variety of substituted phenylhydrazine scaffolds, contingent on the availability of the corresponding aniline precursors. For example, methods for preparing 2-ethylphenylhydrazine hydrochloride and 2-bromophenylhydrazine (B91577) hydrochloride follow this general pathway. google.com The synthesis of substituted 2-benzylanilines, the necessary precursors, can be achieved through methods like the palladium-catalyzed coupling of 2-cyclohexenones with amines. nih.gov

Synthesis of N'-Substituted Hydrazide and Hydrazone Analogs

The hydrazine functional group in this compound is a potent nucleophile, making it an excellent starting point for the synthesis of N'-substituted derivatives, particularly hydrazides and hydrazones. These classes of compounds are of significant interest in medicinal chemistry.

Hydrazone Synthesis: Hydrazones are typically synthesized through the condensation reaction of a hydrazine with an aldehyde or a ketone. researchgate.net The reaction is generally straightforward, often catalyzed by a few drops of acid (like acetic acid) and performed in a suitable solvent such as ethanol. mdpi.comnih.gov The reaction of this compound with a variety of substituted aromatic or aliphatic aldehydes and ketones would yield a library of N'-substituted (2-Benzylphenyl)hydrazone analogs. The general reaction is as follows:

Ar-NHNH₂ + R-CHO → Ar-NH-N=CHR + H₂O

While specific examples starting from this compound are not prevalent in the literature, numerous studies detail this reaction with other substituted hydrazines. For instance, a series of bis-Schiff bases have been synthesized by reacting benzyl phenyl ketone with hydrazine hydrate (B1144303), followed by reaction with various substituted aromatic aldehydes. nih.gov This illustrates the general applicability of the methodology.

A representative table of hydrazone derivatives synthesized from a substituted hydrazine and various aldehydes is shown below to illustrate the structural diversity that can be achieved.

Table 1: Examples of Synthesized N'-Benzylidene-benzohydrazide Derivatives

| Compound ID | Aldehyde Substituent (Y) | Yield (%) | Melting Point (°C) | Reference |

| 3a | H | 65.0 | 199.8–200.5 | chemrxiv.org |

| 3g | 4-OCH₃ | 95.1 | 172.1–172.8 | chemrxiv.org |

| 4 | 4-NO₂ | 86 | 200–201 | nih.gov |

| 6 | 4-Cl | 79 | 165–166 | nih.gov |

| 8 | 4-CH₃ | 80 | 162–163 | nih.gov |

Hydrazide Synthesis: N'-substituted hydrazides can be prepared by reacting the hydrazine with an acylating agent, such as an acyl chloride or an acid anhydride. hygeiajournal.comorganic-chemistry.org The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. This would involve reacting this compound with a desired acyl chloride (R-COCl) to form the corresponding N'-(2-benzylphenyl)hydrazide.

Ar-NHNH₂ + R-COCl → Ar-NHNH-COR + HCl

These reactions provide access to a wide array of amide-containing derivatives, further expanding the chemical space accessible from the this compound scaffold.

Development of Hybrid Molecules Incorporating Benzylphenylhydrazine Moieties

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive scaffolds) to create a single new chemical entity. mdpi.comresearchgate.net The resulting hybrid molecule may exhibit an improved activity profile, better selectivity, or a novel mechanism of action compared to the individual parent molecules. nih.gov The this compound structure is a candidate for incorporation into such hybrid molecules.

The design of a hybrid molecule involves a linker that connects the different pharmacophoric units. This linker can be designed to be metabolically stable or to be cleaved in vivo to release the individual active components. nih.gov

Given its reactive hydrazine group, the this compound moiety could be linked to another pharmacophore through several chemical transformations:

Hydrazone Linkage: As described previously, the formation of a hydrazone bond by reacting the hydrazine with a carbonyl group on another bioactive molecule is a common and robust method for creating hybrid compounds. researchgate.net

Amide Linkage: Acylation of the hydrazine with a carboxylic acid or its derivative on a second pharmacophore would create a stable amide-linked hybrid.

Heterocyclic Rings: Hydrazines are key precursors in the synthesis of various nitrogen-containing heterocycles like pyrazoles, triazoles, or 1,3,4-oxadiazoles. By reacting this compound with appropriate reagents, it could be integrated into a new heterocyclic ring that is itself part of a larger hybrid molecule. For example, reacting a hydrazide derivative with carbon disulfide can lead to oxadiazole rings, which can then be further functionalized.

While no specific hybrid molecules incorporating the this compound scaffold are currently reported in the literature, the principles of molecular hybridization are well-established. For example, hybrids combining moieties like indole (B1671886) and triazole, or isatin (B1672199) and aminorhodamine, have been developed to target various diseases. nih.gov The this compound scaffold offers a versatile platform for similar future explorations in drug discovery.

Analytical and Spectroscopic Characterization Techniques in Benzylphenylhydrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms.

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of (2-Benzylphenyl)hydrazine reveals characteristic signals that correspond to the different types of protons in the molecule. In a typical ¹H NMR spectrum, the aromatic protons of the two phenyl rings appear as a complex multiplet in the range of δ 6.85–7.75 ppm, integrating to nine protons. The protons of the benzyl (B1604629) methylene (B1212753) group (—CH₂—) typically resonate as a singlet at approximately δ 4.26–4.56 ppm. nih.gov The protons of the hydrazine (B178648) (—NHNH₂—) functional group are observed as a singlet, with chemical shifts reported in the range of δ 3–5 ppm and also between δ 9.9–10.5 ppm, integrating to two protons. The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.85–7.75 | Multiplet | 9H |

| Benzyl Methylene (—CH₂—) | 4.26–4.56 | Singlet | 2H |

| Hydrazine Protons (—NHNH₂—) | 3.0–5.0 or 9.9–10.5 | Singlet | 2H |

Carbon-13 NMR (¹³C NMR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for accurately determining the molecular formula of a compound. wisdomlib.org For this compound (C₁₃H₁₄N₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 199.1235. HR-ESI-MS analysis of synthesized compounds with similar structural motifs has been used to confirm their elemental composition by comparing the experimentally measured mass to the calculated value. nih.govnih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. While specific EI-MS data for this compound is not detailed in the provided search results, the fragmentation of related hydrazine derivatives often involves cleavage of the N-N bond and fragmentation of the aromatic rings. raco.catnih.gov The study of these patterns provides valuable clues about the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad or sharp absorption band in the region of 3300–3500 cm⁻¹ is characteristic of the N–H stretching vibrations of the hydrazine group. libretexts.org Specifically, primary amines (R-NH₂) often show two bands in this region. libretexts.org The C–H stretching vibrations of the aromatic rings typically appear in the range of 3000–3100 cm⁻¹, while the aliphatic C–H stretching of the benzyl methylene group is observed between 2850 and 2960 cm⁻¹. nih.govlibretexts.orglibretexts.org The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1400–1600 cm⁻¹ region. nih.govlibretexts.org

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N–H Stretch (Hydrazine) | 3300–3500 |

| Aromatic C–H Stretch | 3000–3100 |

| Aliphatic C–H Stretch | 2850–2960 |

| Aromatic C=C Stretch | 1400–1600 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) stands as the definitive method for determining the precise solid-state structure of crystalline compounds. In the study of hydrazine derivatives, single-crystal XRD analysis provides unambiguous proof of molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Research on compounds structurally related to this compound, such as hydrazine-functionalized Schiff bases, demonstrates the power of this technique. For instance, the analysis of 1,2-di(benzylidene)hydrazine revealed that it crystallizes in an orthorhombic system with the space group Pbcn. eurjchem.com The crystal structure showed that the molecule possesses a center of inversion at the midpoint of the N-N bond. eurjchem.comnih.gov Such studies provide precise atomic coordinates, allowing for a detailed understanding of the molecular geometry.

Similarly, the crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine was determined to have an E configuration about the C=N bond, with the two phenyl rings inclined at a significant angle. nih.gov This type of detailed structural information is crucial for understanding structure-activity relationships. The analysis also reveals non-covalent interactions, such as hydrogen bonds and π-π stacking, which are vital for the supramolecular assembly in the crystal lattice. nih.govresearchgate.net For example, in the crystal of 1,2-bis(3-phenoxybenzylidene)hydrazine, weak C-H···π interactions are observed, contributing to the stability of the crystal packing. nih.gov

The data obtained from XRD studies are foundational for computational modeling and help to rationalize the chemical and physical properties of these compounds.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 1,2-Di(benzylidene)hydrazine | Orthorhombic | Pbcn | Molecule is centrosymmetric. | eurjchem.com |

| 1,2-Bis(3-phenoxybenzylidene)hydrazine | Monoclinic | P21/c | Molecules reside on crystallographic centers of inversion; C—H⋯π interactions link molecules. | nih.gov |

| (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine | Monoclinic | P21/c | E configuration about C=N bond; significant π-π stacking interactions. | nih.gov |

| N,N'-di(2-hydroxybenzylidene)hydrazine | Orthorhombic | Pbca | Molecule is planar; intramolecular O-H···N hydrogen bonds form chains. | researchgate.net |

Spectroscopic Methodologies for Mechanistic Probe Studies

Spectroscopic techniques are indispensable tools for probing reaction mechanisms, allowing researchers to identify transient intermediates and understand the dynamics of chemical reactions involving this compound. researchgate.net These methods can be used to follow the course of a reaction, identify products, and infer the pathways through which transformations occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of reaction products. nih.gov In mechanistic studies, time-resolved NMR or in-situ monitoring can track the disappearance of reactants and the appearance of products. For example, the reaction of a hydrazine derivative with a carbonyl compound to form a hydrazone can be followed by observing the characteristic shift of the aldehydic proton and the appearance of the imine proton signal (-CH=N-) in the ¹H NMR spectrum. mdpi.com Advanced 2D NMR techniques can establish through-bond and through-space correlations, confirming the structure of complex adducts. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The condensation of this compound with an aldehyde, for instance, would be marked by the disappearance of the C=O stretching vibration of the aldehyde and the N-H stretching of the hydrazine, and the appearance of a C=N stretching vibration characteristic of the newly formed hydrazone. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique is often used to monitor reactions that involve changes in conjugation. The formation of hydrazones from hydrazine derivatives and aromatic aldehydes typically results in a bathochromic (red) shift in the maximum absorbance (λmax) due to the extended π-conjugated system, providing a convenient way to monitor reaction progress.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of reaction products. nih.gov In mechanistic studies, MS can be used to detect reaction intermediates. Isotope labeling studies, in conjunction with MS, are powerful for elucidating reaction pathways. For example, using ¹⁵N-labeled hydrazine probes allows researchers to determine whether the nitrogen atoms are retained in the final product, helping to distinguish between different possible reaction mechanisms, such as electrophilic versus radicaloid pathways. biorxiv.org

Fluorescence Spectroscopy: For reactions involving fluorogenic species, fluorescence spectroscopy offers a highly sensitive method for mechanistic investigation. The binding of a benzoyl hydrazine-based probe to a metal ion like Mg²⁺ can lead to a significant enhancement in fluorescence intensity, a phenomenon attributed to the inhibition of photoinduced electron transfer (PET). nih.gov This "turn-on" fluorescence provides a real-time probe of the binding event and the formation of the complex. nih.govnih.gov

By combining these spectroscopic methodologies, often with kinetic studies and computational modeling, a comprehensive picture of the reaction mechanisms involving this compound can be developed. researchgate.net

| Technique | Application in Mechanistic Studies | Typical Observations for Hydrazine Derivatives | Reference |

|---|---|---|---|

| NMR (¹H, ¹³C) | Structural confirmation of reactants, intermediates, and products. | Appearance of imine proton (-CH=N) signal; shifts in aromatic and aliphatic proton signals upon reaction. | nih.govmdpi.com |

| IR Spectroscopy | Tracking changes in functional groups. | Disappearance of C=O and N-H stretches; appearance of C=N stretch. | mdpi.com |

| UV-Vis Spectroscopy | Monitoring reactions involving changes in electronic conjugation. | Bathochromic (red) shift in λmax upon formation of conjugated hydrazones. | |

| Mass Spectrometry (MS) | Identification of products and intermediates; isotope labeling studies. | Confirmation of molecular weight; fragmentation patterns reveal structural components; ¹⁵N labeling tracks nitrogen atom fate. | biorxiv.org |

| Fluorescence Spectroscopy | Probing reactions that produce or consume fluorescent species. | Fluorescence enhancement ("turn-on") upon complexation or reaction, often due to PET inhibition. | nih.gov |

Advanced Applications and Potential in Chemical Synthesis

Benzylphenylhydrazine as a Versatile Synthon in Multi-Step Organic Synthesis

(2-Benzylphenyl)hydrazine serves as an essential building block, or synthon, in the multi-step synthesis of complex organic molecules. Its utility stems from the reactivity of the hydrazine (B178648) group, which can readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form hydrazones. scirp.org These hydrazones are stable intermediates that can be further modified or cyclized to generate a variety of heterocyclic compounds.

The presence of the benzylphenyl group provides steric bulk and can influence the regioselectivity and stereoselectivity of subsequent reactions. This makes this compound a key starting material for creating intricate molecular architectures. For instance, it is employed in the synthesis of various heterocyclic systems, including pyrazoles and triazoles, which are core structures in many pharmaceutically active compounds. researchgate.net The synthesis of these heterocycles often involves the initial formation of a hydrazone, followed by an intramolecular cyclization reaction. The specific reaction conditions, such as the choice of solvent and catalyst, can be tailored to favor the formation of the desired product.

The versatility of this compound as a synthon is further highlighted by its use in cascade reactions, where multiple chemical transformations occur in a single pot, leading to the efficient construction of complex molecules from simple starting materials. shareok.org

Role in Precursor Design for Functional Organic Compounds (e.g., Dyes and Pigments)

Hydrazine derivatives have historically played a crucial role in the synthesis of dyes and pigments, and this compound is no exception. The hydrazine functional group is a key component in the formation of azo dyes, which represent the largest class of commercial colorants. zienjournals.comchemistrystudent.comnih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which then couples with an electron-rich aromatic compound. chemistrystudent.comnih.gov While this compound is not a primary amine for direct diazotization, its derivatives can be designed to participate in coupling reactions or be used as precursors to chromophoric systems.

The general principle involves leveraging the nucleophilicity of the hydrazine nitrogen atoms. For example, hydrazine derivatives can be condensed with other molecules to create larger conjugated systems that absorb light in the visible region, a key characteristic of dyes. nih.gov The benzylphenyl moiety can be functionalized to include auxochromes (color-enhancing groups) or other substituents that modulate the color and properties of the final dye molecule. The synthesis of such dyes often involves straightforward condensation reactions, making the process adaptable for creating a diverse palette of colors. nih.gov Research in this area explores the synthesis of novel azo dyes and pigments with enhanced properties such as lightfastness, thermal stability, and solubility in various media. manchester.ac.ukamazonaws.com

Contributions to Drug Discovery and Development of Bioactive Scaffolds

The scaffold of this compound has proven to be a valuable starting point for the development of new therapeutic agents. Its derivatives have been investigated for a range of biological activities, with notable successes in the realms of anticancer and antifungal drug discovery.

Anticancer Activity:

A significant derivative of this compound, known as BPTT (6-(2-benzylphenyl)-3-phenyl- scirp.orgCurrent time information in Bangalore, IN.triazolo scirp.orgCurrent time information in Bangalore, IN.nih.govthiadiazole), has demonstrated considerable antiproliferative effects against HepG2 hepatoma cells, with an IC50 value of 3 μM. Further in vivo studies in mouse models of hepatoma showed that BPTT could significantly reduce tumor volume by modulating signaling pathways associated with cell proliferation and invasion. This highlights the potential of the this compound scaffold in the design of new anticancer drugs. scirp.orgscirp.org Other research has also explored various benzylidene hydrazine derivatives for their cytotoxic activity against different cancer cell lines, including human lung cancer and breast cancer. scirp.orgscirp.orgunair.ac.id

| Derivative/Compound | Cancer Cell Line | Activity | Reference |

| BPTT (6-(2-benzylphenyl)-3-phenyl- scirp.orgCurrent time information in Bangalore, IN.triazolo scirp.orgCurrent time information in Bangalore, IN.nih.govthiadiazole) | HepG2 (Hepatoma) | IC50 = 3 μM | |

| 4-Benzhydryl-1-[2-(3-benzylphenyl)propanoyl]semicarbazide | Various cancer cell lines | IC50 = 3-23 μM | nih.gov |

| Phenyl Hydrazine and Aromatic Aldehyde Derivatives | HepG2 (Liver), MCF-7 (Breast) | Antiproliferative activity | scirp.orgscirp.org |

Antifungal Activity:

Structurally related phenylhydrazides have shown significant antifungal activity, particularly against fluconazole-resistant strains of Candida albicans. nih.gov Some derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 1.9 μg/mL against these resistant strains. The proposed mechanism of action for some of these compounds involves the induction of oxidative stress within the fungal cells, leading to cell death. This makes the this compound backbone a promising scaffold for the development of novel antifungal agents to combat drug-resistant fungal infections. nih.govfrontiersin.org

| Derivative Class | Fungal Strain | Activity (MIC) | Reference |

| Phenylhydrazides | Candida albicans (fluconazole-resistant) | As low as 1.9 μg/mL | |

| N′-Phenylhydrazides | Candida albicans | MIC80 = 1.9-4.0 μg/mL for some derivatives | nih.gov |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Pathogenic fungi | 0.0625-4 μg/ml | frontiersin.org |

The development of bioactive scaffolds from this compound is an active area of research, with scientists exploring how modifications to the core structure can enhance potency and selectivity for various biological targets. shareok.orgnih.govulisboa.ptnih.gov

Emerging Research Directions in Benzylphenylhydrazine Chemistry

The field of this compound chemistry continues to evolve, with several emerging research directions promising to expand its applications further. One exciting area is the use of hydrazine derivatives in the synthesis of advanced materials. For instance, hydrazine-based compounds are being explored as building blocks for covalent organic frameworks (COFs). researchgate.net These crystalline porous polymers have potential applications in gas storage, catalysis, and sensing. The specific structural attributes of this compound could be harnessed to create COFs with unique properties.

Another burgeoning area is the development of novel catalytic systems. Derivatives of this compound can act as ligands that coordinate with metal centers to form catalysts for a variety of organic transformations. The steric and electronic properties of the benzylphenyl group can be fine-tuned to influence the activity and selectivity of these catalysts.

Furthermore, there is ongoing interest in expanding the scope of bioactive scaffolds derived from this compound. This includes the exploration of new therapeutic targets beyond cancer and fungal infections. The principles of medicinal chemistry are being applied to design and synthesize novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. taylorfrancis.com As our understanding of chemical synthesis and biological processes deepens, the potential applications of this compound and its derivatives are poised to grow significantly.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (2-Benzylphenyl)hydrazine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : this compound is typically synthesized via condensation reactions between phenylhydrazine and benzaldehyde derivatives under acidic or reflux conditions . For optimization:

- Solvent Selection : Use ethanol or methanol as solvents due to their polarity and boiling points, which facilitate reflux (e.g., 95% ethanol at 80°C for 1 hour) .

- Catalyst Optimization : Acid catalysts (e.g., HCl) improve yield by stabilizing intermediates.

- Purification : Recrystallization in methanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How does this compound react with carbonyl compounds, and what analytical techniques validate these reactions?

- Methodological Answer : The compound forms hydrazones via nucleophilic attack on carbonyl groups (e.g., aldehydes/ketones). For example:

- Reaction with Benzaldehyde :

. - Validation : TLC monitoring, UV-Vis spectroscopy (λmax shifts due to conjugation), and X-ray crystallography for structural elucidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential carcinogenicity and flammability .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Waste Disposal : Neutralize with dilute HCl before disposal to avoid unintended reactions .

Advanced Research Questions

Q. How does this compound participate in catalytic decomposition for hydrogen production, and what factors influence its efficiency?

- Methodological Answer :

- Mechanism : Hydrazine derivatives decompose via N–N bond cleavage, releasing H₂ and N₂. Catalysts (e.g., Ni-based) lower activation barriers .

- Key Factors :

- Catalyst Design : Ni nanoparticles on carbon supports enhance surface area and active sites .

- Reaction Phase : Aqueous-phase reactions reduce byproducts but require pH control (pH 10–12) .

- Analytical Tools : Gas chromatography (H₂/N₂ quantification), TEM for catalyst morphology .

Q. What computational approaches predict the reactivity of this compound in cycloaddition or cycloreversion reactions?

- Methodological Answer :

- DFT Studies : Calculate activation energies for ring-opening metathesis (e.g., norbornene systems). B3LYP/6-31G(d) basis sets model transition states .

- Thermodynamic Insights : Gibbs free energy changes (ΔG) determine reaction favorability. For example, [2.2.2]-bicyclic hydrazines exhibit lower ΔG‡ than [2.2.1] analogs .

- Software : Gaussian or ORCA for geometry optimization; VMD for visualization .

Q. How do structural modifications of this compound affect its biological activity, and what assays validate these effects?

- Methodological Answer :

- Modification Strategies : Introduce electron-withdrawing groups (e.g., NO₂) to enhance enzyme inhibition (e.g., acetylcholinesterase) .

- Assays :

- MTT Assay : Cytotoxicity screening in HepG2 cells.

- Enzyme Kinetics : IC₅₀ determination via spectrophotometric monitoring of substrate conversion .

- Data Interpretation : Dose-response curves and molecular docking (AutoDock) for binding affinity analysis .

Q. What contradictions exist in the literature regarding the environmental stability of this compound, and how can they be resolved?

- Methodological Answer :

- Contradictions : Some studies report rapid photodegradation (t₁/₂ < 24h), while others note persistence in groundwater .

- Resolution :

- Controlled Studies : Conduct UV irradiation experiments (λ = 254 nm) with HPLC monitoring .

- Environmental Modeling : Use EPI Suite to predict biodegradation pathways .

Q. How is this compound utilized in materials science, particularly for graphene oxide reduction or nanocomposite synthesis?

- Methodological Answer :

- Graphene Oxide Reduction : Hydrazine derivatives remove oxygen functional groups (e.g., epoxide, carbonyl) via nucleophilic attack. Optimal conditions: 80°C, 24h, pH 10 .

- Nanocomposites : Incorporate into MoSe₂/CdS-CdSe hybrids for photocatalytic H₂ evolution. Hydrothermal synthesis (200°C, 12h) with hydrazine monohydrate adjusts phase composition .

- Characterization : Raman spectroscopy (D/G band ratio), XPS for oxygen content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。